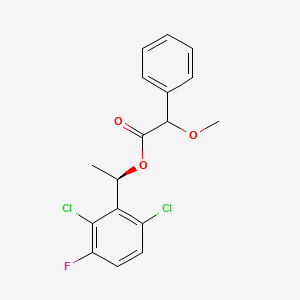
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichloro, fluoro, methoxy, and phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of the dichloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Esterification: The final step involves the esterification of the intermediate compound with 2-methoxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
It can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2,6-Dichlorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(3-Fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-hydroxy-2-phenylacetate
Uniqueness
The presence of both dichloro and fluoro groups in ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C17H15Cl2FO3 |
|---|---|
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m1/s1 |
InChI-Schlüssel |
XTXQOWSDPSTSTO-HQNRFAHOSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
Kanonische SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
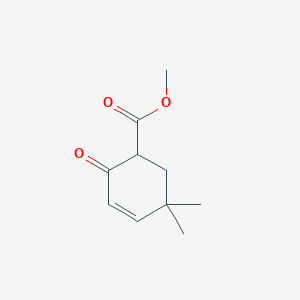

![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)

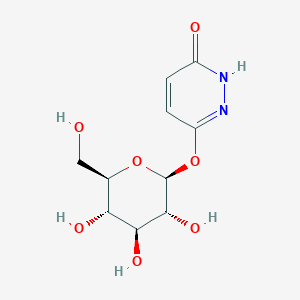
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
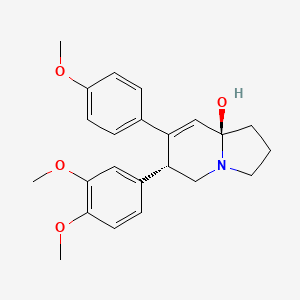
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
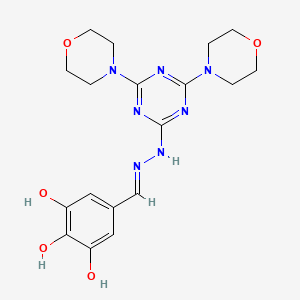

![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
